Chain A, E6-Binding Zinc Finger (E6apc1) is a protein involved in various cellular processes, particularly in the regulation of gene expression and protein interactions. This protein is part of the E6-AP family, which is known for its role in mediating the degradation of specific proteins through the ubiquitin-proteasome pathway. The E6-binding domain is crucial for its interaction with the E6 oncoprotein of human papillomavirus, linking viral infection to cellular transformation.
E6apc1 is primarily sourced from humans and is encoded by the E6AP gene located on chromosome 14. This gene has been extensively studied due to its implications in cancer biology, particularly in the context of human papillomavirus-related cancers.
In terms of classification, E6apc1 falls under several biological categories:
The synthesis of Chain A, E6-Binding Zinc Finger involves recombinant DNA technology. The typical steps include:
The purification process often includes steps like:
The molecular structure of Chain A, E6-Binding Zinc Finger consists of a characteristic zinc finger motif that coordinates zinc ions through cysteine and histidine residues. This structure enables specific binding to target proteins.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its binding sites and interaction mechanisms.
E6apc1 participates in several biochemical reactions including:
The ubiquitination reaction involves:
The mechanism by which Chain A, E6-Binding Zinc Finger operates involves several steps:
Studies have shown that mutations in the E6AP protein can disrupt its function, leading to accumulation of oncogenic proteins and contributing to tumorigenesis.
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.
Chain A, E6-Binding Zinc Finger has significant applications in:
The oncoprotein E6 from high-risk human papillomavirus type 16 (HPV-16) is a 151-residue protein containing two zinc-binding domains essential for its structural integrity and oncogenic functions. Each domain coordinates a single zinc ion through a C-X-X-C motif repeated twice, forming distinct structural units critical for E6’s interaction with cellular targets [5] [6].
The N-terminal domain (E6N, residues 1–74) and C-terminal domain (E6C, residues 79–142) exhibit asymmetric functional and biophysical properties:
Table 1: Functional Asymmetry in HPV-16 E6 Zinc-Binding Domains
Domain | Residues | Zinc Ligands | Key Functional Role | Stability |
---|---|---|---|---|
N-terminal (E6N) | 1–74 | C30, C33, C63, C66 | E6AP recruitment | Low (aggregation-prone) |
C-terminal (E6C) | 79–142 | C103, C106, C136, C139 | PDZ target binding (e.g., hDlg) | High (soluble) |
E6’s zinc-binding domains belong to the C2H2-type zinc finger superfamily, characterized by two cysteine and two histidine residues coordinating zinc. However, E6 exhibits a non-canonical C2H2/C2H2 tandem arrangement where both fingers use four cysteines instead of histidines [2] [4]. This architecture is evolutionarily conserved across high-risk HPVs (e.g., HPV-18, HPV-31) but divergent in low-risk types, correlating with oncogenic potential [5] [8]. Mutations disrupting zinc coordination (e.g., Cys→Ser) abrogate transcriptional activation and transformation, underscoring the structural necessity of these motifs [7] [8].
E6apc1 is a 29-residue chimeric peptide (UniProt: synthetic construct) designed to inhibit HPV-16 E6. Its solution structure was resolved using solution NMR spectroscopy (PDB: 1RIK), with 50 conformers calculated and submitted [1] [9]. Key features include:
E6apc1 was engineered by grafting the E6AP-derived LxxLL motif (LQELLGE) into stable scaffolds:
Table 2: Engineered E6-Inhibitory Peptides Based on E6apc1 Principles
Scaffold | Insertion Site | Key Structural Feature | E6-Binding Affinity | Biological Activity |
---|---|---|---|---|
Sp1 zinc finger | C-terminal helix | β2α2 fold | Kd ~150 nM | Partial E6AP competition |
Trp-cage | N-terminal helix | Compact hydrophobic core | IC50 ~50 nM | Full E6/E6AP disruption |
The helical conformation of LQELLGE in both scaffolds was validated by circular dichroism and NMR, confirming that structural rigidity enhances target inhibition [1] [4] [10].
E6 undergoes allosteric modulation upon binding E6apc1 or cellular partners:
In the ternary E6/E6AP/p53 complex, E6apc1-like helices stabilize a "closed" E6 conformation, positioning p53 for ubiquitination. Cryo-EM studies reveal that E6’s central helix (residues 90–100) rotates by 25° to engage E6AP’s N-terminal ordered domain (NOD), illustrating mechanistically essential dynamics [10].
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